molecular formula C5H8O4S B3022995 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid CAS No. 91114-48-6

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Cat. No.: B3022995
CAS No.: 91114-48-6
M. Wt: 164.18 g/mol
InChI Key: YNPVYNMNQMSFNP-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is an organic compound with the molecular formula C5H8O4S and a molecular weight of 164.18 g/mol . It is characterized by the presence of a methoxy group, a thioether linkage, and a carboxylic acid functional group. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid typically involves the reaction of methoxyacetic acid with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The thioether and carboxylic acid groups play crucial roles in its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c1-9-5(8)3-10-2-4(6)7/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPVYNMNQMSFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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